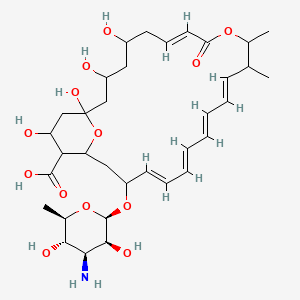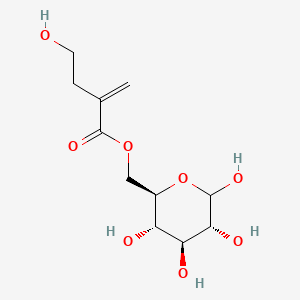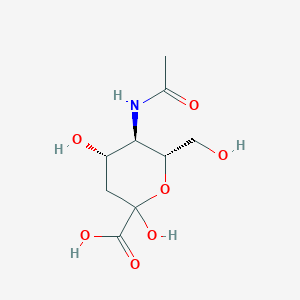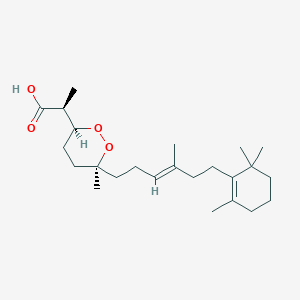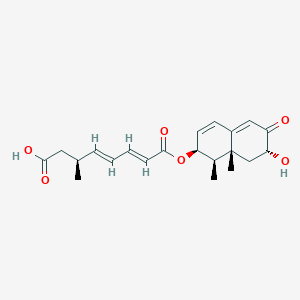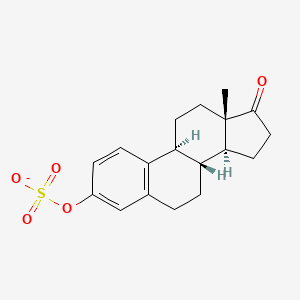
Hydroxymethylphosphonate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethylphosphonate(1-) is an organophosphonate oxoanion that is the conjugate base of hydroxymethylphosphonic acid, obtained by deprotonation of one of the phosphonate OH groups. It is a conjugate base of a hydroxymethylphosphonic acid.
Scientific Research Applications
1. Development of Therapeutic Agents
Bisphosphonates, including hydroxymethylphosphonate derivatives, are crucial in developing various therapeutic agents. Their antitumor effects against a range of cancer cell lines and inhibitory properties on bone resorption make them significant in medical research (Dussart et al., 2020).
2. Biomedical Applications in Tissue Engineering
The strong binding affinity of bisphosphonates for hydroxyapatite has been exploited to develop self-healing and bioactive composite hydrogels for tissue engineering. These hydrogels show promise in bone tissue engineering due to their injectable, bioactive, and self-healing properties (Diba et al., 2016).
3. Role in Bone Diseases and Mineralization
Hydroxy and amino phosphonates, including bisphosphonates, are effective in medicinal chemistry, particularly in preventing bone loss in diseases like osteoporosis. They also contribute to various biological and therapeutic properties relevant to bone mineralization (Kaboudin et al., 2022).
4. Interaction with Hydroxyapatite
Understanding bisphosphonates' binding affinities for hydroxyapatite is critical for developing biomaterials. This knowledge assists in comprehending their pharmacological and biological properties, which is vital in treating bone diseases (Lawson et al., 2010).
5. Pharmacological and Clinical Uses
The pharmacological activity of bisphosphonates, including their high affinity for hydroxyapatite, has led to their wide application in treating bone diseases and as targeting agents for drugs and colloids (Giger et al., 2013).
6. Asymmetric Synthesis of Hydroxyphosphonates
Hydroxyphosphonates, due to their biological activity and role as enzyme inhibitors and drugs, have garnered significant interest. Their asymmetric synthesis and practical applications are a crucial area of research (Kolodiazhnyi, 2005).
7. Stereochemistry in Biochemical Reactions
Research into the stereochemistry of enzymes like 2-hydroxyethylphosphonate dioxygenase, which converts hydroxyethylphosphonate to hydroxymethylphosphonate, provides valuable insights into biochemical pathways and potential drug targets (Whitteck et al., 2011).
properties
Product Name |
Hydroxymethylphosphonate(1-) |
|---|---|
Molecular Formula |
CH4O4P- |
Molecular Weight |
111.01 g/mol |
IUPAC Name |
hydroxy(hydroxymethyl)phosphinate |
InChI |
InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)/p-1 |
InChI Key |
GTTBQSNGUYHPNK-UHFFFAOYSA-M |
Canonical SMILES |
C(O)P(=O)(O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
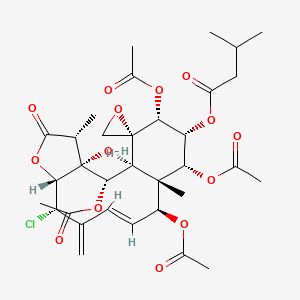
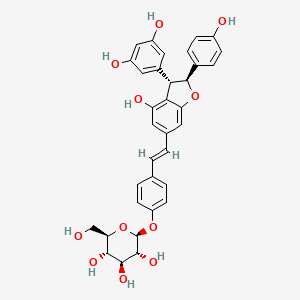
![[(5aS,5bR,7aR,9R,10R,11aS,11bS)-11a-(hydroxymethyl)-3a,5a,5b,8,8-pentamethyl-1-oxo-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,7,7a,9,10,11,11b,12,13-dodecahydro-2H-cyclopenta[a]chrysen-10-yl] acetate](/img/structure/B1259512.png)


